Bupleurotoxin

描述

Bupleurotoxin is a toxic polyacetylene compound found in certain medicinal herbs, particularly in the roots of Bupleurum species. It has been identified as a neurotoxin that can induce cerebral lesions by inhibiting gamma-aminobutyric acid (GABA) receptors . This compound is of significant interest due to its potent biological effects and its presence in traditional Chinese medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bupleurotoxin involves the extraction of polyacetylenes from the roots of Bupleurum species. The process typically includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its toxicity and limited commercial applications. the extraction and purification methods used in research can be scaled up for industrial purposes.

化学反应分析

Types of Reactions: Bupleurotoxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into less toxic compounds.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

科学研究应用

Bupleurotoxin has several scientific research applications, including:

Neurotoxicity Studies: It is used to study the mechanisms of neurotoxicity and the role of GABA receptors in the brain.

Metabolomics: Researchers use this compound to investigate metabolic changes and pathways affected by neurotoxins.

Traditional Medicine: this compound is studied for its presence and effects in traditional Chinese medicinal herbs.

作用机制

Bupleurotoxin exerts its effects by inhibiting GABA receptors in the brain. This inhibition disrupts normal neurotransmission, leading to neurotoxic effects such as cerebral lesions . The compound competes with GABA for binding to its receptors, thereby blocking the inhibitory signals that GABA typically mediates .

相似化合物的比较

Acetylbupleurotoxin: Another polyacetylene with similar neurotoxic effects.

Saikosaponin D: A compound found in Bupleurum species with hepatotoxic and neurotoxic properties.

Uniqueness: this compound is unique due to its specific inhibition of GABA receptors and its potent neurotoxic effects. While other polyacetylenes and saikosaponins also exhibit toxicity, this compound’s mechanism of action and its impact on the central nervous system distinguish it from similar compounds .

生物活性

Bupleurotoxin, a bioactive compound derived from the Bupleurum genus, particularly Bupleurum chinense and Bupleurum falcatum, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and toxicity associated with this compound, supported by case studies and research findings.

This compound belongs to a class of compounds known as triterpene saponins. It exhibits a range of biological activities including anti-inflammatory, neuroprotective, and hepatoprotective effects. The compound's mechanism of action is primarily linked to its ability to modulate various signaling pathways involved in inflammation and cellular stress responses.

Key Mechanisms:

- Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, thereby reducing inflammation in various models of disease .

- Neuroprotective Effects: It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

- Hepatoprotective Properties: Research indicates that this compound can mitigate liver damage caused by toxic substances, although it can also induce hepatotoxicity at high doses .

1. Antidepressant Effects

Recent studies have demonstrated that this compound has significant antidepressant properties. In animal models of chronic unpredictable mild stress (CUMS), administration of this compound led to improvements in depressive-like behaviors. This was evidenced by increased locomotor activity and reduced anhedonia compared to control groups .

2. Hepatotoxicity

Despite its therapeutic benefits, this compound is associated with liver toxicity when used inappropriately. High doses have been linked to acute liver injury and hepatocyte apoptosis. A study reported that while CUMS rats showed resilience to liver damage from this compound, healthy rats exhibited severe toxic reactions .

Case Studies

Case Study 1: Antidepressant Efficacy

A study involving CUMS rats treated with this compound revealed a significant reduction in depressive symptoms. The treatment group displayed lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating improved liver function alongside behavioral improvements .

Case Study 2: Hepatotoxicity Observation

In a clinical observation involving patients using herbal formulations containing this compound, several cases of elevated liver enzymes were reported after prolonged use. This highlights the necessity for careful dosing and monitoring during treatment .

Toxicological Profile

The toxicological profile of this compound is complex. While it offers therapeutic benefits, its hepatotoxic potential necessitates caution:

属性

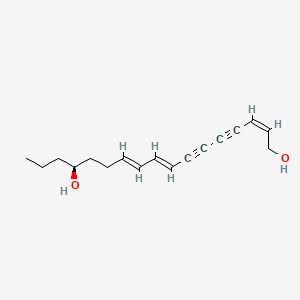

IUPAC Name |

(2Z,8E,10E,14S)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11-/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXPHJXYZGEBCW-PFTJZPSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=CC=CC#CC#CC=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC/C=C/C=C/C#CC#C/C=C\CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111128-27-9 | |

| Record name | Bupleurotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPLEUROTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M62W36U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。